molecular formula C24H28ClN3 B1330046 Methyl violet CAS No. 603-47-4

Methyl violet

Cat. No.: B1330046
CAS No.: 603-47-4
M. Wt: 393.9 g/mol
InChI Key: JFTBTTPUYRGXDG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Gentian Violet B, also known as Gentian Violet or Crystal Violet, is primarily targeted towards bacterial and fungal cells . It is used to prevent various infections, including fungal and bacterial infections . It has been used to treat dermatological conditions such as fungal infections, oral candidiasis (oral thrush), and vulvovaginal candidiasis (vaginal thrush) .

Mode of Action

Gentian Violet B interacts with its targets through a process of penetration and DNA binding . In aqueous solutions, Gentian Violet B dissociates into positive (GV+) and negative ions (Cl-) that penetrate through the wall and membrane of both gram-positive and gram-negative bacterial cells . The GV+ interacts with negatively charged components of bacterial cells including the lipopolysaccharide (on the cell wall), the peptidoglycan, and DNA . A similar cell penetration and DNA binding process is thought to take place for fungal cells as well .

Biochemical Pathways

Gentian Violet B affects several biochemical pathways. It is actively demethylated by liver microsomes from different animals and is reduced to leucogentian violet by intestinal microflora . Although the first process may represent a detoxication reaction, the second pathway may have toxicological significance because the completely demethylated derivative leucopararosaniline has been demonstrated to be carcinogenic in rats .

Pharmacokinetics

It is known that gentian violet b is a mutagen, a mitotic poison, and a clastogen . It is used topically for the treatment of various infections, and its effectiveness is generally localized to the area of application .

Result of Action

The primary result of Gentian Violet B’s action is the inhibition of cell growth . This is achieved through the induction of apoptosis in the target cells . Gentian Violet B significantly increases reactive oxygen species (ROS) and upregulates the expression of p53, PUMA, BAX, and p21, critical components for apoptosis induction, in ovarian cancer cells .

Action Environment

The action of Gentian Violet B can be influenced by environmental factors. It is known that Gentian Violet B has been used in various environments to prevent transmission of diseases such as Chagas’ disease

Biochemical Analysis

Biochemical Properties

Gentian Violet B plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It dissociates into positive and negative ions in aqueous solutions, allowing it to penetrate the cell walls and membranes of both gram-positive and gram-negative bacteria . Gentian Violet B interacts with negatively charged components of bacterial cells, such as lipopolysaccharides, peptidoglycan, and deoxyribonucleic acid (DNA) . These interactions disrupt cellular processes and contribute to its antimicrobial properties.

Cellular Effects

Gentian Violet B affects various types of cells and cellular processes. It has been shown to induce apoptosis in tumor cells by elevating caspase 8, inhibiting nicotinamide adenine dinucleotide phosphate oxidases, decreasing mitochondrial thioredoxin 2, and inhibiting the signal transducer and activator of transcription 3/sex-determining region Y-box 2 axis . Additionally, Gentian Violet B influences cell signaling pathways, gene expression, and cellular metabolism, leading to its effectiveness in treating bacterial and yeast infections, as well as certain types of cancer .

Molecular Mechanism

The molecular mechanism of Gentian Violet B involves its binding interactions with various biomolecules. It binds to negatively charged components of bacterial cells, disrupting their structure and function . Gentian Violet B also inhibits enzymes such as nicotinamide adenine dinucleotide phosphate oxidases, leading to decreased reactive oxygen species production and subsequent apoptosis in tumor cells . Furthermore, it affects gene expression by inhibiting the signal transducer and activator of transcription 3/sex-determining region Y-box 2 axis, which plays a role in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Gentian Violet B change over time. The compound is stable under normal conditions but is light-sensitive and can degrade when exposed to strong oxidizing agents, reducing agents, and strong acids . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with Gentian Violet B demonstrating sustained antimicrobial and anticancer properties .

Dosage Effects in Animal Models

The effects of Gentian Violet B vary with different dosages in animal models. At lower doses, it effectively treats bacterial and yeast infections without causing significant toxicity . At higher doses, Gentian Violet B can exhibit toxic or adverse effects, including potential carcinogenicity . Threshold effects have been observed, with specific dosages required to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

Gentian Violet B is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. It undergoes oxidation-reduction and demethylation reactions, which can affect its stability and efficacy . These metabolic processes also impact the levels of metabolites and the overall metabolic flux within cells.

Transport and Distribution

Within cells and tissues, Gentian Violet B is transported and distributed through interactions with transporters and binding proteins. Its cationic nature allows it to bind to negatively charged cellular components, facilitating its localization and accumulation in specific areas . This distribution is crucial for its antimicrobial and anticancer effects.

Subcellular Localization

Gentian Violet B exhibits specific subcellular localization, which influences its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its ability to interact with cellular components and exert its biochemical effects.

Preparation Methods

The synthesis of Methyl violet involves several steps. The original procedure developed by German chemists Kern and Caro involves the reaction of dimethylaniline with phosgene to produce 4,4′-bis(dimethylamino)benzophenone (Michler’s ketone) as an intermediate. This intermediate is then reacted with additional dimethylaniline in the presence of phosphorus oxychloride and hydrochloric acid . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl violet undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can lead to the formation of leuco derivatives.

    Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.

Scientific Research Applications

Methyl violet has a wide range of scientific research applications:

Comparison with Similar Compounds

Methyl violet is similar to other triarylmethane dyes such as this compound, Crystal Violet, and Leucocrystal Violet. it is unique in its specific molecular structure, which gives it distinct staining properties and antimicrobial activity. These similar compounds share some applications but differ in their chemical properties and specific uses .

Properties

IUPAC Name

4-[[4-(dimethylamino)phenyl]-(4-methyliminocyclohexa-2,5-dien-1-ylidene)methyl]-N,N-dimethylaniline;hydrochloride
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InChI

InChI=1S/C24H27N3.ClH/c1-25-21-12-6-18(7-13-21)24(19-8-14-22(15-9-19)26(2)3)20-10-16-23(17-11-20)27(4)5;/h6-17H,1-5H3;1H
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InChI Key

JFTBTTPUYRGXDG-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1C=CC(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C=C1.Cl
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Molecular Formula

C24H28ClN3
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Related CAS

603-47-4, 71143-08-3
Record name Benzenamine, 4,4′-[[4-(methylimino)-2,5-cyclohexadien-1-ylidene]methylene]bis[N,N-dimethyl-, hydrochloride (1:1)
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Record name Methanaminium, N-[4-[[4-(dimethylamino)phenyl][4-(methylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1)
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DSSTOX Substance ID

DTXSID90943876
Record name Methyl Violet 2BN200
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Molecular Weight

393.9 g/mol
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Physical Description

Dry Powder; NKRA, Violet paste with an odor like ammonia; [MSDSonline], Dark green powder; [Alfa Aesar MSDS], Dark green crystalline powder; Odorless; [Alfa Aesar MSDS]
Record name C.I. Basic Violet 1, molybdatetungstatephosphate
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Record name C.I. Pigment Violet 3
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CAS No.

603-47-4, 1325-82-2
Record name Gentian Violet B
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Record name Methyl Violet 2BN200
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Record name 4-[[4-(dimethylamino)phenyl][4-(methylimino)cyclohexa-2,5-dien-1-ylidene]methyl]-N,N-dimethylaniline monohydrochloride
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Record name METHYL VIOLET 2B
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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